

# Application Notes and Protocols: QTORIN™ Rapamycin in the Phase 3 SELVA Trial

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These application notes provide a detailed overview of the ongoing Phase 3 SELVA (Study Evaluating the Safety and Efficacy of QTORIN™ 3.9% Rapamycin Anhydrous Gel in Microcystic Lymphatic Malformations) clinical trial. The information is intended to guide researchers and professionals in understanding the trial's design, the therapeutic rationale, and the methodologies being employed to evaluate this novel treatment for microcystic lymphatic malformations (LMs).

#### Introduction

Microcystic LMs are rare, chronically debilitating genetic disorders caused by the dysregulation of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway.[1] QTORIN™ rapamycin is a topical formulation designed for the localized, pathogenesis-directed treatment of these malformations.[1] The SELVA trial is a pivotal Phase 3 study aimed at assessing the safety and efficacy of QTORIN™ 3.9% rapamycin anhydrous gel.[2][3]

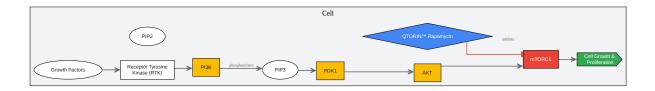
## Therapeutic Rationale and Mechanism of Action

Rapamycin functions as an inhibitor of the mTOR pathway, which is crucial in regulating cell growth and proliferation.[4] In microcystic LMs, mutations in the PI3K/mTOR pathway lead to abnormal development and proliferation of lymphatic vessels. By directly targeting this pathway in the affected tissues, QTORIN™ rapamycin aims to reduce the size and symptoms of the malformations.[4][5]



## **Signaling Pathway**

The PI3K/mTOR signaling cascade plays a central role in cell growth, proliferation, and survival. In microcystic LMs, activating mutations in this pathway lead to the abnormal growth of lymphatic vessels. Rapamycin, the active ingredient in QTORIN™, specifically inhibits mTORC1, a key downstream effector of the pathway, thereby reducing cell proliferation and lesion size.



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Caption: PI3K/mTOR signaling pathway and the inhibitory action of QTORIN™ rapamycin.

### **Clinical Trial Protocol: Phase 3 SELVA**

The SELVA trial is a multicenter, single-arm, baseline-controlled study.[2]

## **Study Design and Endpoints**



Parameter	Description
Study Title	SELVA: A Multicenter, Phase 3 Baseline- Controlled Study Evaluating the Safety and Efficacy of QTORIN 3.9% Rapamycin Anhydrous Gel in the Treatment of Microcystic Lymphatic Malformations.[2][3]
Phase	3[2]
Design	Single-arm, baseline-controlled.[5]
Primary Endpoint	Change in microcystic lymphatic malformations Investigator's Global Assessment (IGA) after 24 weeks of treatment.[2][3]
Key Secondary Endpoints	Clinician-reported outcomes.[5]
Treatment Duration	24 weeks, with an option for an open-label extension.[1][2]
Intervention	QTORIN™ 3.9% Rapamycin Anhydrous Gel, applied once daily.

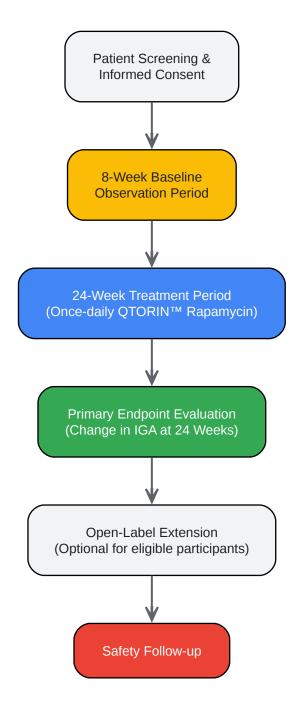
**Enrollment and Demographics** 

Parameter	Description
Target Enrollment	40 subjects.[2][5]
Actual Enrollment	51 subjects.[1]
Age Criteria	Individuals aged three years and older.[4]
Inclusion Criteria	Diagnosis of superficial/cutaneous microcystic lymphatic malformations.[4]
Recruitment Locations	Various vascular anomaly centers throughout the US.[5]

## **Experimental Workflow**



The trial follows a straightforward workflow designed to clearly evaluate the drug's efficacy and safety.



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Caption: The experimental workflow of the Phase 3 SELVA clinical trial.

## **Data and Results (Anticipated)**



As of the latest updates, the Phase 3 SELVA trial is fully enrolled, having exceeded its initial target.[1] Top-line data from the 24-week evaluation period are expected in the first quarter of 2026.[1] Upon release, this data will provide the first comprehensive look at the efficacy and safety of QTORIN™ rapamycin in a large patient cohort with microcystic LMs. A New Drug Application (NDA) submission is planned for the second half of 2026.[1]

## **Regulatory Status**

QTORIN™ rapamycin has received several key designations from the U.S. Food and Drug Administration (FDA), highlighting the significant unmet medical need for treatments for microcystic LMs.

Designation	Granting Body
Breakthrough Therapy	FDA[1]
Orphan Drug	FDA[1]
Fast Track	FDA[1]
Orphan Products Grant	FDA Office of Orphan Products Development[1] [5]

#### Conclusion

The Phase 3 SELVA trial represents a critical step forward in the development of a targeted therapy for microcystic lymphatic malformations. The trial's design and the mechanism of action of QTORIN™ rapamycin hold significant promise for patients with this rare and debilitating disease. The scientific and clinical communities eagerly await the top-line results, which have the potential to establish a new standard of care.

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